molecular formula C14H13Cl2NO B8342088 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethylamine

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethylamine

Cat. No. B8342088
M. Wt: 282.2 g/mol
InChI Key: NWIQCLMSNKALSL-UHFFFAOYSA-N
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Patent
US08916589B2

Procedure details

1.8 g (6.08 mmol) of 1-[2-chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-oxime was dissolved in 50 mL methanol and 50 mL 7M methanolic ammonia were added, followed by 400 mg Raney nickel. The mixture was shaken at RT and 50 psi hydrogen pressure. The catalyst was suction filtered and the filtrate was evaporated down. The residue was purified by chromatography (silica gel column, dichloromethane:methanol=50:1 to 9:1)
Name
1-[2-chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-oxime
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:15])[CH:5]=[CH:4][C:3]=1[C:16](=[N:18]O)[CH3:17].N.[H][H]>CO.[Ni]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:15])[CH:5]=[CH:4][C:3]=1[CH:16]([NH2:18])[CH3:17]

Inputs

Step One
Name
1-[2-chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-oxime
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC1=C(C=CC=C1)Cl)C(C)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
400 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel column, dichloromethane:methanol=50:1 to 9:1)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)OC1=C(C=CC=C1)Cl)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.